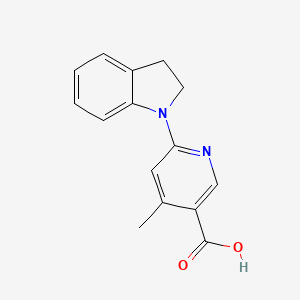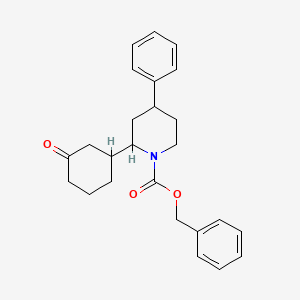
5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide is a chemical compound with the molecular formula C11H19BrN4O2S and a molecular weight of 351.27 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize large-scale reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the desired quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pH levels, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide include:
- 4-Hydrazinyl-N,N-dipropylpyridine-3-sulfonamide
- 5-Bromo-4-hydrazinylpyridine-3-sulfonamide
- 5-Bromo-N,N-dipropylpyridine-3-sulfonamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .
Eigenschaften
Molekularformel |
C11H19BrN4O2S |
|---|---|
Molekulargewicht |
351.27 g/mol |
IUPAC-Name |
5-bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H19BrN4O2S/c1-3-5-16(6-4-2)19(17,18)10-8-14-7-9(12)11(10)15-13/h7-8H,3-6,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
IJHOLJOSDSKTSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1NN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


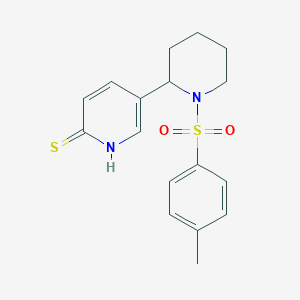

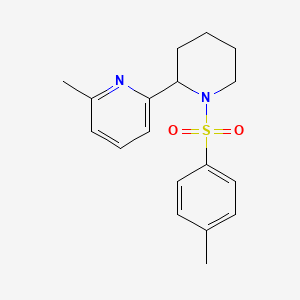

![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11811522.png)
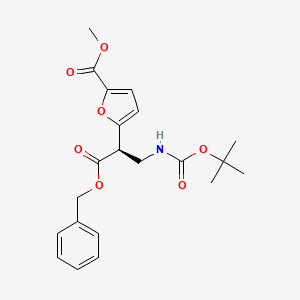

![2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11811554.png)
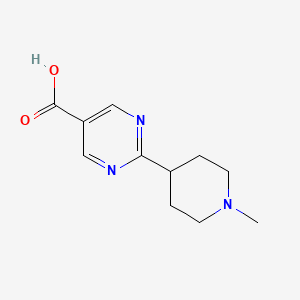
![Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate](/img/structure/B11811559.png)
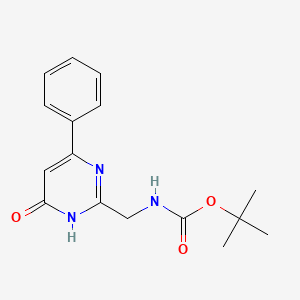
![5-Benzyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11811566.png)
